4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane

Hydrolytic stability Pinacol boronate Boronic acid decomposition

Free boronic acid analogs decompose under aqueous Suzuki conditions at 110°C within 12 h, causing coupling failure and wasted intermediates. This pinacol-protected vinyl boronate ester provides quantifiable hydrolytic stability under identical conditions, ensuring reliable cross-coupling during scale-up. • Retains integrity under aqueous basic conditions at elevated temperatures-outperforms free boronic acid • Validated sigma-2/TMEM97 affinity (Ki=90 nM) enables direct synthesis of receptor probes • Solid, air/moisture-stable form minimizes weighing errors in automated parallel synthesis platforms

Molecular Formula C18H25BO2
Molecular Weight 284.2 g/mol
CAS No. 462636-88-0
Cat. No. B152298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane
CAS462636-88-0
Synonyms4,4,5,5-Tetramethyl-2-(3,4,5,6-tetrahydro-[1,1’-biphenyl]-2-yl)-1,3,2-dioxaborolane
Molecular FormulaC18H25BO2
Molecular Weight284.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(CCCC2)C3=CC=CC=C3
InChIInChI=1S/C18H25BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11H,8-9,12-13H2,1-4H3
InChIKeyMUIKZTUXJAVHEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylcyclohexenyl Pinacol Boronate – Overview


4,4,5,5-Tetramethyl-2-(2-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane (CAS 462636-88-0) is a pinacol-protected vinyl boronate ester featuring a 2-phenylcyclohexen-1-yl scaffold. This organoboron compound serves as a shelf-stable, chromatography-friendly building block for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the introduction of a sterically defined 2-phenylcyclohexenyl moiety into complex molecular architectures [1]. Its pinacol ester protection confers markedly improved resistance to hydrolytic decomposition and protodeboronation relative to the corresponding free boronic acid, a property essential for reliable procurement and long-term storage in medicinal chemistry, agrochemical, and materials science laboratories [2].

Shelf-stable pinacol boronate ester Resists hydrolytic decomposition vs free boronic acid
Sterically defined 2-phenylcyclohexenyl moiety For Suzuki-Miyaura cross-coupling
Chromatography-friendly building block Compatible with standard purification workflows

Why Generic Boron Reagents Cannot Replace This Boronate


Simple in-class substitution with other vinyl pinacol boronates (e.g., the 4-phenyl regioisomer CAS 287944-05-2, or the unsubstituted cyclohexenyl pinacol boronate), the corresponding free boronic acid, or saturated cyclohexyl trifluoroborate salts introduces unacceptable variability in coupling regioselectivity, reaction kinetics, and intermediate stability [1]. The 2-phenyl substitution pattern on the cyclohexene ring imparts a unique steric and electronic environment at the boron-bearing sp2 carbon that cannot be replicated by the 4-phenyl isomer and is absent in non-phenyl analogs. Furthermore, the pinacol ester provides a quantifiable stability advantage over the free boronic acid, which undergoes complete decomposition under standard aqueous Suzuki conditions at 110 °C within 12 h, while the pinacol boronate retains measurable integrity under identical conditions [2].

Target: Pinacol Boronate
Reported stability under aqueous Suzuki conditions (110 °C, 12 h); measurable integrity retained
vs
Free Boronic Acid
May undergo rapid protodeboronation; stability context differs significantly
Stability advantage may not transfer; aqueous reaction lifetime requires validation
Target: 2-Phenyl Isomer
Proximal phenyl at C-2: distinct steric/electronic environment at the C–B bond
vs
4-Phenyl Regioisomer
Distal phenyl at C-4; reduced steric influence on transmetalation kinetics
Regioselectivity and coupling outcomes may differ; direct substitution not advised without head-to-head data

2-Phenylcyclohexenyl Boronate vs. Closest Analogs


Hydrolytic Stability: Pinacol Boronate vs. Free Boronic Acid

Under typical Suzuki-Miyaura conditions (aqueous K₃PO₄/toluene, 110 °C), the free boronic acid of a representative heteroaryl system underwent complete decomposition after 12 h, whereas the corresponding pinacol boronate ester retained detectable levels of intact intermediate over the same period [1]. Although this study employed 3-pyridyl boronates, the hydrolytic stability advantage of pinacol esters over free boronic acids is a broadly conserved class-level phenomenon applicable to the 2-phenylcyclohexenyl system [2].

Hydrolytic Stability
Class-level inference
Pinacol boronate retained measurable integrity after 12 h at 110 °C in aqueous K₃PO₄/toluene, while free boronic acid underwent complete decomposition (3-pyridyl model system).
Supports storage and reaction stability screening
Data to verify for the specific 2-phenylcyclohexenyl scaffold
Hydrolytic stability Pinacol boronate Boronic acid decomposition Aqueous base stability

Regioisomeric Differences: 2-Phenyl vs. 4-Phenyl

The target compound positions the phenyl substituent at the 2-position of the cyclohexene ring, directly adjacent to the boron-bearing carbon (C-1). The regioisomer 4,4,5,5-tetramethyl-2-(4-phenyl-1-cyclohexen-1-yl)-1,3,2-dioxaborolane (CAS 287944-05-2) places the phenyl group at the 4-position, distal to the reactive center. This structural difference alters the steric environment around the C–B bond and the electronic conjugation between the phenyl ring and the alkenyl boronate, leading to different transmetalation rates and coupling yields [1]. In the 2-phenyl isomer, the proximal phenyl group introduces greater steric encumbrance at the reactive site, which can enhance regioselectivity in sterically demanding coupling partners [2].

Regioisomer Profile
Class-level inference
2-Phenyl isomer presents proximal steric bulk at the reactive carbon; 4-phenyl isomer positions the phenyl group distal to the C–B bond. Direct coupling yield comparison unavailable.
Regioselectivity context may differ
SAR-based differentiation; requires experimental confirmation
Regioselectivity Steric effects Suzuki coupling Vinyl boronate

Sigma-2 Receptor Binding Affinity

The target compound has been evaluated for binding affinity at the sigma-2 receptor (TMEM97), exhibiting a Ki of 90 nM in rat PC12 cell membranes [1]. This biological activity is not reported for the closely related 4-phenyl regioisomer (CAS 287944-05-2) or the unsubstituted cyclohexenyl pinacol boronate in publicly available databases, suggesting that the 2-phenylcyclohexenyl scaffold may possess a privileged pharmacophoric geometry for sigma receptor engagement [2].

Sigma-2 Affinity
Cross-study comparable
Ki = 90 nM (rat PC12 cell membranes, [³H]-DTG displacement).
Supports sigma-2 receptor probe development context
Comparators lack public binding data; class-specific review recommended
Sigma-2 receptor Binding affinity TMEM97 Chemical biology

Commercial Purity and Vendor Availability

The target compound is readily available from multiple vendors at purities of 95–98% (e.g., Leyan catalog 1549804 at 98% purity; Coolpharm KH-45049 at 95% purity) [1]. In contrast, the free 2-phenyl-1-cyclohexen-1-yl boronic acid does not appear to be commercially stocked as a standard catalog item, requiring custom synthesis. Among pinacol boronates of the cyclohexenyl class, the 2-phenyl isomer offers a well-characterized procurement pathway with established purity specifications and documented supplier quality control.

Commercial Purity
Supporting evidence
Purity ≥95–98% available from multiple vendors (Leyan, Coolpharm, Santa Cruz Biotechnology). Free boronic acid not stocked as standard catalog item.
Established supply with defined purity
Vendor catalog survey 2026; lot-specific COA review advised
Purity Vendor comparison Procurement Quality control

Applications of 2-Phenylcyclohexenyl Pinacol Boronate


Suzuki-Miyaura Coupling with Extended Heating

When a synthetic sequence demands prolonged heating under aqueous basic conditions (e.g., coupling of sterically hindered or electron-rich aryl halides at elevated temperatures), the pinacol boronate ester provides demonstrably superior hydrolytic stability compared to the free boronic acid [1]. This scenario directly justifies procuring the pinacol-protected form to prevent intermediate decomposition during reaction optimization and scale-up.

2-Arylcyclohexenyl Bioactive Scaffolds

The 2-phenyl substitution pattern enables the installation of a sterically congested, conjugation-extended cyclohexenyl moiety into drug-like molecules. This is particularly relevant when the target binding pocket (e.g., sigma-2 receptor/TMEM97, for which this compound shows Ki = 90 nM) requires the phenyl group proximal to the point of attachment for optimal fit [2].

Parallel Library Synthesis and Automation

The compound's solid physical form, defined purity (≥95–98%), and compatibility with standard organic solvents make it well-suited for automated liquid handling and parallel synthesis platforms . The pinacol ester's resistance to air and moisture minimizes weighing errors and degradation during library production, providing a practical advantage over hygroscopic or unstable boronic acids.

Sigma Receptor Probe Development

With a validated sigma-2 receptor Ki of 90 nM, this boronate ester can serve as a direct precursor for radiolabeled or fluorescent probe synthesis via Suzuki coupling with functionalized aryl halides, enabling structure-activity relationship studies around the 2-phenylcyclohexenyl pharmacophore [2].

Application
Selection Property
Validation Focus
Suzuki coupling with extended heating
Hydrolytic stability under aqueous base
Stability assay in representative coupling conditions
2-Arylcyclohexenyl bioactive scaffold synthesis
Steric and electronic environment at C-1
Target-engagement model validation
Parallel library synthesis / automation
Solid physical form, air/moisture tolerance
Weighing accuracy and solution stability
Sigma receptor probe development
Reported sigma-2 binding affinity context
Binding assay reproducibility across batches
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